molecular formula C19H22BClO3 B6273527 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2093152-46-4

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6273527
CAS No.: 2093152-46-4
M. Wt: 344.6
InChI Key:
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Description

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Future Directions

The use of boronic esters in organic synthesis is a well-established field, but researchers are always looking for new applications and more efficient reaction conditions. This compound, with its unique combination of substituents, could potentially be used in the synthesis of new pharmaceuticals or other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .

Properties

CAS No.

2093152-46-4

Molecular Formula

C19H22BClO3

Molecular Weight

344.6

Purity

95

Origin of Product

United States

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